molecular formula C22H14MgO4 B1591955 Magnesium naphthenate CAS No. 68424-71-5

Magnesium naphthenate

Cat. No.: B1591955
CAS No.: 68424-71-5
M. Wt: 366.6 g/mol
InChI Key: OFUAIAKLWWIPTC-UHFFFAOYSA-L
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Description

Magnesium naphthenate is an organometallic compound that is widely used in various industrial applications. It is formed by the reaction of magnesium with naphthenic acids, which are a mixture of cycloaliphatic carboxylic acids. This compound is known for its solubility in organic solvents and its role as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium naphthenate can be synthesized by reacting naphthenic acid with magnesium oxide or magnesium hydroxide. The reaction typically takes place in a solvent such as toluene or xylene, and the mixture is heated to a temperature range of 25-60°C . The reaction can be represented as follows:

Naphthenic Acid+Magnesium OxideMagnesium Naphthenate+Water\text{Naphthenic Acid} + \text{Magnesium Oxide} \rightarrow \text{this compound} + \text{Water} Naphthenic Acid+Magnesium Oxide→Magnesium Naphthenate+Water

Industrial Production Methods

In industrial settings, this compound is produced by mixing naphthenic acid with magnesium oxide in a reactor. The mixture is then heated to the desired temperature, and the reaction is allowed to proceed until completion. The product is then purified and isolated for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Magnesium naphthenate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium naphthenate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which magnesium naphthenate exerts its effects involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The molecular targets and pathways involved include the interaction of magnesium ions with reactive intermediates, leading to the formation of desired products .

Comparison with Similar Compounds

Magnesium naphthenate can be compared with other metal naphthenates such as calcium naphthenate, zinc naphthenate, and iron naphthenate.

This compound is unique due to its specific catalytic properties and its solubility in organic solvents, making it particularly useful in various industrial applications .

Properties

IUPAC Name

magnesium;naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H8O2.Mg/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUAIAKLWWIPTC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68424-71-5
Record name Magnesium naphthenates
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthenic acids, magnesium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthenic acids, magnesium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM NAPHTHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J817S53SLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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